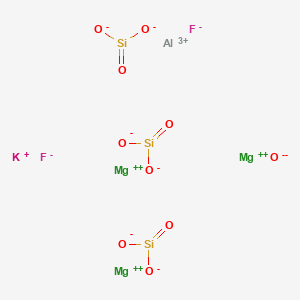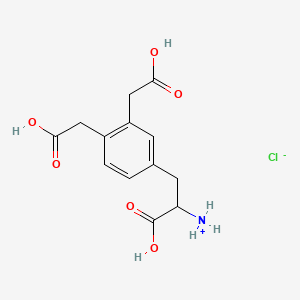
Diacetoxy L-dopa hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetoxy L-dopa hydrochloride is a derivative of L-dopa, a well-known precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. L-dopa itself is widely used in the treatment of Parkinson’s disease, and its derivatives, such as this compound, are studied for their enhanced properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diacetoxy L-dopa hydrochloride typically involves the acetylation of L-dopa. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled conditions to ensure the selective acetylation of the hydroxyl groups on the L-dopa molecule. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves large-scale acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diacetoxy L-dopa hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with potential biological activity.
Substitution: The acetoxy groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dopaquinone, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Diacetoxy L-dopa hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and neurotransmitter pathways.
Medicine: Research focuses on its potential use in treating neurological disorders, particularly Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of diacetoxy L-dopa hydrochloride involves its conversion to dopamine in the body. This process occurs through enzymatic reactions, where the acetoxy groups are removed, and the resulting L-dopa is decarboxylated to form dopamine. The molecular targets include dopamine receptors in the brain, which play a crucial role in regulating motor functions and other neurological processes.
Comparison with Similar Compounds
Similar Compounds
L-dopa: The parent compound, widely used in Parkinson’s disease treatment.
Carbidopa: Often used in combination with L-dopa to enhance its efficacy.
Levodopa methyl ester: A derivative with improved pharmacokinetic properties.
Uniqueness
Diacetoxy L-dopa hydrochloride is unique due to its acetoxy groups, which can enhance its stability and bioavailability compared to L-dopa. This makes it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
37169-56-5 |
|---|---|
Molecular Formula |
C13H16ClNO6 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
[2-[3,4-bis(carboxymethyl)phenyl]-1-carboxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H15NO6.ClH/c14-10(13(19)20)4-7-1-2-8(5-11(15)16)9(3-7)6-12(17)18;/h1-3,10H,4-6,14H2,(H,15,16)(H,17,18)(H,19,20);1H |
InChI Key |
SXKMZEFRTCNFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)[NH3+])CC(=O)O)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


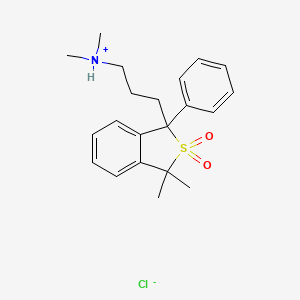
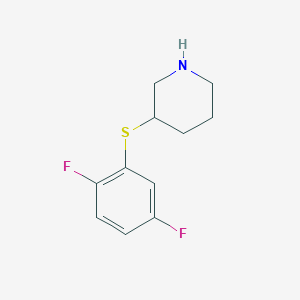
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
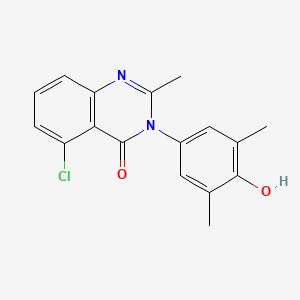
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)

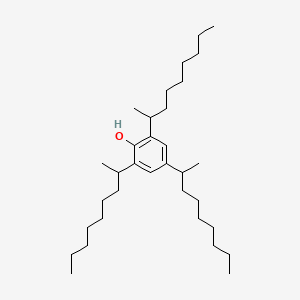
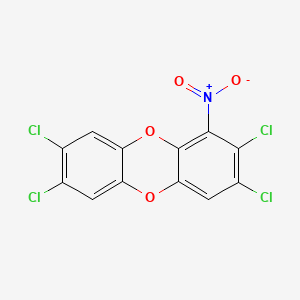
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
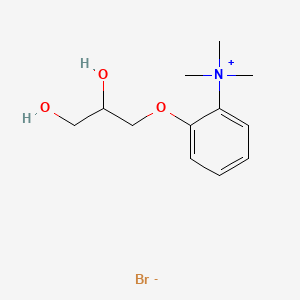
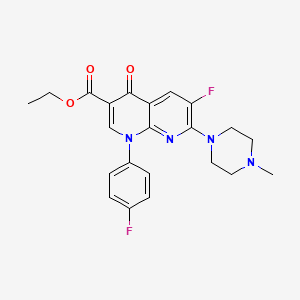
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
